

# SHP389: A Technical Guide to Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHP389    |           |
| Cat. No.:            | B15574588 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**SHP389**, also known as TNO155, is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and preclinical characterization of **SHP389**. It is intended to serve as a detailed resource, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways to facilitate a deeper understanding of this significant molecule in cancer research and therapy.

## **Discovery and Rationale**

The discovery of **SHP389** was the result of a sophisticated structure-based drug design and scaffold morphing initiative aimed at identifying novel allosteric inhibitors of SHP2 with enhanced drug-like properties.[1] SHP2 is a non-receptor protein tyrosine phosphatase that is a critical component of the MAPK signaling pathway, which is frequently hyperactivated in a variety of cancers.[1][2] Allosteric inhibition of SHP2, which locks the enzyme in an auto-inhibited state, presents a promising therapeutic strategy for cancers driven by aberrant receptor tyrosine kinase (RTK) signaling.[1][3]

The development of **SHP389** began with the optimization of a fused, bicyclic screening hit.[1] Through iterative cycles of chemical synthesis and biological evaluation, guided by X-ray crystallography and structure-activity relationship (SAR) studies, a novel pyrazolopyrimidinone



scaffold was identified.[1] This new scaffold demonstrated significant improvements in potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of **SHP389**.[1]

## **Chemical Synthesis**

The synthesis of **SHP389** is a multi-step process that begins with commercially available starting materials. While a detailed, step-by-step protocol for the synthesis of **SHP389** is proprietary and not publicly available, the general methodology for creating analogous pyrazolopyrimidinones has been described.[1] The process involves the construction of the core pyrazolopyrimidinone scaffold, followed by the strategic introduction of key side chains.[1]

A representative, generalized synthesis would include the following key stages:

- Formation of the Pyrazolopyrimidinone Core: This is typically achieved through the condensation of a substituted hydrazine with a pyrimidinone precursor, followed by a cyclization reaction.[1]
- Introduction of the Spirocyclic Side Chain: The final side chain is introduced via a nucleophilic aromatic substitution or a similar coupling reaction.[1]

Purification of the intermediates and the final **SHP389** product is generally performed using column chromatography on silica gel.[1] Characterization of the synthesized compound is conducted using standard analytical techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.[1]

## **Mechanism of Action and Signaling Pathways**

**SHP389** is an allosteric inhibitor of SHP2, binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][4] This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, which prevents its activation and subsequent dephosphorylation of downstream substrates.[1][4]

The primary signaling cascade modulated by **SHP389** is the RAS-MAPK pathway.[1][2] By inhibiting SHP2, **SHP389** blocks the dephosphorylation of key signaling nodes, leading to the downregulation of phosphorylated ERK (p-ERK).[1] SHP2 is also a crucial downstream effector of the PD-1 signaling pathway, a major immune checkpoint that suppresses T-cell activity.[5] Inhibition of SHP2 can therefore enhance anti-tumor immunity.[3][5]



Below are diagrams illustrating the key signaling pathways influenced by SHP389.



Click to download full resolution via product page



SHP2's role in the RAS-MAPK signaling pathway and the inhibitory action of SHP389.



Click to download full resolution via product page

SHP2's role in the PD-1 immune checkpoint pathway and its inhibition by SHP389.

## **Preclinical Data**



The preclinical evaluation of **SHP389** has demonstrated its potency and selectivity as an allosteric SHP2 inhibitor.[1]

**Table 1: In Vitro Potency of SHP389** 

| Assay                  | IC50 (nM) | Reference |
|------------------------|-----------|-----------|
| SHP2 Biochemical Assay | 36        | [1][6]    |
| p-ERK Cellular Assay   | 36        | [1][6]    |

Table 2: In Vitro and In Vivo Activity of SHP389

| Assay                           | Cell<br>Line/Target | Measurement                   | Result                                          | Reference |
|---------------------------------|---------------------|-------------------------------|-------------------------------------------------|-----------|
| SHP2 Inhibition                 | Wild-type SHP2      | IC50                          | 0.011 μΜ                                        | [7]       |
| pERK Inhibition                 | KYSE520             | IC50                          | 0.008 μΜ                                        | [7]       |
| Cell Proliferation<br>(5-day)   | KYSE520             | IC50                          | 0.100 μΜ                                        | [7]       |
| In Vivo<br>Pharmacodynam<br>ics | Tumor Samples       | DUSP6<br>Expression<br>(qPCR) | ≥25% reduction<br>in 90% of<br>patients (38/42) | [7]       |

Detailed pharmacokinetic and comprehensive in vivo efficacy data for **SHP389** are not extensively available in the public domain.[1] However, published findings indicate that **SHP389** modulates MAPK signaling in vivo, suggesting it possesses sufficient pharmacokinetic properties to reach its target and exert a biological effect.[1][6]

# Experimental Protocols SHP2 Biochemical Assay

Objective: To determine the enzymatic activity of SHP2 in the presence of varying concentrations of **SHP389**.

Methodology:



- Recombinant human SHP2 protein is incubated with a fluorogenic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
- A dilution series of **SHP389** is added to the reaction mixture.
- The reaction is initiated and allowed to proceed at a controlled temperature (e.g., 37°C).
- The rate of dephosphorylation of the substrate is monitored by measuring the increase in fluorescence over time using a plate reader.
- The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cellular Phospho-ERK (p-ERK) Assay

Objective: To assess the effect of **SHP389** on the downstream signaling of the MAPK pathway in a cellular context.

#### Methodology:

- Cancer cells with a known dependency on the RAS-MAPK pathway (e.g., KYSE520) are seeded in multi-well plates.
- Cells are treated with a range of concentrations of SHP389 or a vehicle control (e.g., DMSO) for a specified duration.
- Following treatment, cells are lysed to extract total protein.
- Protein concentration is determined using a BCA assay to ensure equal loading.
- Protein lysates are subjected to SDS-PAGE and transferred to a PVDF membrane.
- The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).
- HRP-conjugated secondary antibodies are used for detection via enhanced chemiluminescence (ECL).



Band intensities are quantified using densitometry software, and the ratio of p-ERK to total
 ERK is calculated to determine the extent of pathway inhibition.[5]

## In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of SHP389 in a preclinical in vivo model.

#### Methodology:

- Immunocompromised mice are subcutaneously implanted with a human cancer cell line known to be sensitive to SHP2 inhibition.
- Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
- **SHP389** is administered orally at a specified dose and schedule (e.g., 20 mg/kg, twice daily). [7] Control groups receive a vehicle solution.
- Tumor volume is measured regularly with calipers throughout the study.
- At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as
  Western blotting for p-ERK, or for histopathological examination.[4]
- Tumor growth inhibition (TGI) is calculated to quantify the anti-tumor effect of SHP389.[4]



#### Experimental Workflow for In Vivo Efficacy Study



Click to download full resolution via product page

Generalized workflow for evaluating the in vivo efficacy of SHP389.



### **Conclusion and Future Directions**

SHP389 is a potent and selective allosteric inhibitor of SHP2, developed through a rigorous structure-based drug design program.[1] Its discovery has provided a valuable chemical tool for investigating the role of SHP2 in health and disease, and it represents a promising scaffold for the development of novel anticancer therapeutics.[1] The ability of SHP389 to modulate key oncogenic and immune signaling pathways positions it as a valuable candidate for combination therapies, particularly with immune checkpoint inhibitors and other targeted agents.[5] Ongoing clinical trials will further elucidate the safety and efficacy of SHP389 in various cancer types. Future research will likely focus on identifying predictive biomarkers and optimizing combination treatment strategies to maximize patient benefit.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. benchchem.com [benchchem.com]
- 2. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [SHP389: A Technical Guide to Discovery, Synthesis, and Preclinical Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574588#shp389-discovery-and-chemical-synthesis]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com